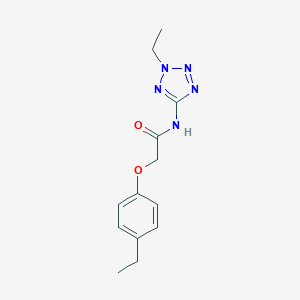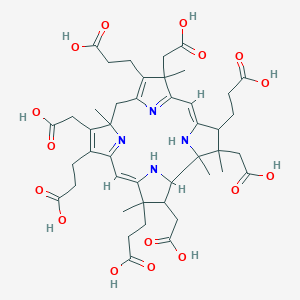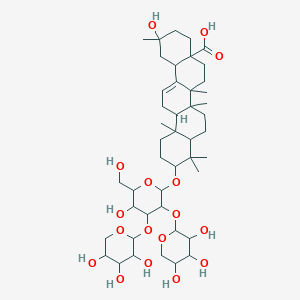
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide, also known as ETAA, is a chemical compound that has been extensively studied in scientific research. It is a member of the tetrazole family of compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide is not fully understood. However, it has been found to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been found to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been found to reduce the levels of reactive oxygen species and lipid peroxidation in the brain. It has also been found to increase the levels of glutathione, which is a major antioxidant in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been found to have low toxicity and is well-tolerated in animal studies. However, 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in animal studies. It also has a short half-life, which limits its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for the study of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to elucidate the exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide involves the reaction of 4-ethylphenol with ethyl chloroacetate in the presence of sodium hydride to form 2-(4-ethylphenoxy)ethyl acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(4-ethylphenoxy)ethyl hydrazine. Finally, the reaction of 2-(4-ethylphenoxy)ethyl hydrazine with ethyl 2-bromo-2-methylpropanoate in the presence of sodium ethoxide gives 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide |
|---|---|
Fórmula molecular |
C13H17N5O2 |
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
2-(4-ethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H17N5O2/c1-3-10-5-7-11(8-6-10)20-9-12(19)14-13-15-17-18(4-2)16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16,19) |
Clave InChI |
LIWQNFWERCBSTC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)






